5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
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Overview
Description
5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde typically involves the reaction of appropriate thiadiazole precursors with diethoxymethylating agents. One common method includes the use of diethoxymethane and a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carboxylic acid.
Reduction: 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-methanol.
Substitution: Various halogenated or alkylated derivatives of the thiadiazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Thiadiazole derivatives have shown various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for applications requiring stability and reactivity under specific conditions.
Mechanism of Action
The mechanism by which 5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The thiadiazole ring can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
- 5-(Ethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
- 5-(Dimethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde
Uniqueness
5-(Diethoxymethyl)-1,2,3-thiadiazole-4-carbaldehyde is unique due to the presence of the diethoxymethyl group, which can influence its solubility, reactivity, and overall stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in synthesis and medicinal chemistry.
Properties
CAS No. |
112385-32-7 |
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Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(diethoxymethyl)thiadiazole-4-carbaldehyde |
InChI |
InChI=1S/C8H12N2O3S/c1-3-12-8(13-4-2)7-6(5-11)9-10-14-7/h5,8H,3-4H2,1-2H3 |
InChI Key |
WFKRSNBEFXPKIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(N=NS1)C=O)OCC |
Origin of Product |
United States |
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